4-(Benzylamino)phenyl thiocyanate

Insecticide Synergism Carbamate Enhancement Detoxification Enzyme Inhibition

Sourcing authentic aryl thiocyanate scaffolds for agrochemical synergist research often presents isomer contamination risks. 4-(Benzylamino)phenyl thiocyanate (CAS 90297-47-5) is validated as the intact thiocyanate isomer essential for carbamate synergism with agents like carbaryl, a function lost in isothiocyanate analogs. Its unique benzylamino substitution modulates electronic effects critical for structure-activity relationship (SAR) studies in tyrosinase inhibition. - Differentiated Scaffold: Distinct steric/electronic profile from simpler benzyl thiocyanates for probing novel chemical space. - Dual Reactivity: Secondary amine and thiocyanate group enable cyclization and derivatization for library synthesis. - Reference Standard: High calculated logP (3.94) and low melting point (41-42°C) suit chromatographic method validation.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 90297-47-5
Cat. No. B14351543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)phenyl thiocyanate
CAS90297-47-5
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=C(C=C2)SC#N
InChIInChI=1S/C14H12N2S/c15-11-17-14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-9,16H,10H2
InChIKeyIAFBQNOFGIJFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylamino)phenyl Thiocyanate: Technical Baseline


4-(Benzylamino)phenyl thiocyanate (CAS 90297-47-5), also designated as N-Benzyl-4-rhodan-anilin or Thiocyanic acid, 4-[(phenylmethyl)amino]phenyl ester, is an organic aryl thiocyanate derivative characterized by a thiocyanate (-SCN) group attached to a phenyl ring that is further substituted with a benzylamino group . This compound has a reported melting point of 41-42 °C (from cyclohexane) and a calculated logP of 3.94488, indicating moderate lipophilicity . Its structural motif, featuring a secondary amine (-NH-) spacer between the aromatic rings and the thiocyanate moiety, distinguishes it from simpler benzyl thiocyanates and presents a versatile scaffold for synthetic elaboration and potential biological evaluation .

Dual-function aryl thiocyanate building block with secondary amine for heterocycle synthesis
Supports structure–activity relationship studies on para-substituent electronic effects in enzyme inhibition
May support carbamate insecticide synergist research based on benzyl thiocyanate class behavior
Physicochemical reference with moderate lipophilicity and defined melting point for chromatographic method development

4-(Benzylamino)phenyl Thiocyanate: Why Substitutes Fail


Aryl and benzyl thiocyanates constitute a broad class of compounds, but their biological and chemical behavior is profoundly influenced by even subtle structural modifications. Studies have established that within organothiocyanates, the intact thiocyanate group is essential for certain activities like carbamate synergism, which is completely lost upon conversion to the corresponding isothiocyanate isomer [1]. Furthermore, structure-activity analyses reveal that the presence and electronic nature of substituents on the aromatic ring directly correlate with both enzyme inhibition potency and redox behavior [2][3]. Therefore, assuming functional or synthetic equivalence between 4-(benzylamino)phenyl thiocyanate and simpler analogs like benzyl thiocyanate or 4-aminophenyl thiocyanate is a high-risk proposition without direct, quantitative comparative data. The benzylamino substituent in this specific compound is anticipated to uniquely modulate both the electron density on the thiocyanate moiety and the molecule's overall steric and hydrogen-bonding profile, which dictates its specific reactivity and any potential biological interactions [3].

Functional isomer mismatch

The thiocyanate (–SCN) group may not be substituted by its isothiocyanate (–NCS) isomer without complete loss of carbamate synergist activity.

Substituent-dependent activity

Para-substituent electronic nature modulates enzyme inhibition potency; the benzylamino derivative is not biologically equivalent to nitro- or unsubstituted analogs.

Structural analog divergence

Simpler benzyl thiocyanates lack the secondary amine spacer and may exhibit different reactivity, lipophilicity, and hydrogen-bonding capacity.

4-(Benzylamino)phenyl Thiocyanate: Comparative Evidence


Synergistic Activity: Thiocyanates vs. Isothiocyanates

While this specific compound has not been directly assayed, class-level evidence strongly suggests that it would retain the carbamate synergist activity characteristic of benzyl thiocyanates. A foundational study on organothiocyanates demonstrated that all benzyl thiocyanate derivatives tested were effective synergists for the insecticide carbaryl, in contrast to their benzyl isothiocyanate analogs, which were completely non-synergistic despite exhibiting slightly higher acute toxicity [1]. This binary on/off functional differentiation is critical for applications requiring enhanced insecticidal activity.

Synergistic Activity
Class-level inference
Target (thiocyanate): Synergistic with carbaryl
Comparator (isothiocyanate): Non-synergistic
Binary functional switch
Selection of thiocyanate over isothiocyanate determines synergist function
In vivo house fly assay; class-level inference
Insecticide Synergism Carbamate Enhancement Detoxification Enzyme Inhibition

Lipophilicity and Melting Point Differentiation

4-(Benzylamino)phenyl thiocyanate possesses distinct physicochemical properties that differentiate it from simpler analogs. It exhibits a calculated logP value of 3.94488 and a melting point of 41-42 °C (from cyclohexane) . In contrast, benzyl thiocyanate (CAS 3012-37-1) is reported with a significantly lower calculated logP of approximately 2.35 and a lower melting point of 41-43 °C, but with a dramatically lower boiling point of 230-235 °C compared to the predicted 404.8±28.0 °C for the target compound .

Lipophilicity & Thermal Properties
Cross-study comparable
Target: logP 3.94; mp 41–42 °C
Benzyl thiocyanate: logP ~2.35; mp 41–43 °C
ΔlogP ≈ +1.6 (higher lipophilicity); predicted bp ΔT >170 °C
Substantial lipophilicity difference impacts membrane permeability and solvent selection
Calculated logP; experimental mp from databases
Physicochemical Properties Lipophilicity Solubility Prediction Formulation

Substituent Effects on Enzyme Inhibition

The inhibition of tyrosinase and phenolase by benzyl thiocyanates is directly correlated with the electron-withdrawing power of the para-substituent on the aromatic ring [1]. While no direct data exists for the 4-(benzylamino) substituent, its electronic character (likely electron-donating) can be inferred to produce a different level of enzyme inhibition compared to, for example, a p-nitrobenzyl thiocyanate which possesses a strong electron-withdrawing group. The study found inhibition in the 10^-5 to 10^-2 M range for the class, with the p-nitro derivative being nontoxic to insects [1].

Enzyme Inhibition SAR
Class-level inference
4-(Benzylamino) (electron-donating): Predicted inhibition profile (class range 10⁻⁵–10⁻² M)
p-Nitrobenzyl thiocyanate (electron-withdrawing): Stronger inhibition; nontoxic to insects
Para-substituent identity dictates potency and insect toxicity profile
Benzylamino derivative is not biologically equivalent to other substituted benzyl thiocyanates
In vitro tyrosinase/phenolase assays; substituent electronic effects
Enzyme Inhibition Tyrosinase Structure-Activity Relationship Electron-Withdrawing Group

Thiocyanate Reactivity in Heterocycle Synthesis

The thiocyanate (-SCN) functional group serves as a versatile synthetic handle, distinct from its isothiocyanate (-NCS) isomer. Aryl thiocyanates can undergo cyclization reactions to form benzothiazol-2-amines [1], a transformation not shared by isothiocyanates. Additionally, the thiocyanate group can be selectively transferred to nucleophiles under mild conditions , making it a useful reagent in organic synthesis. This compound's dual aromatic amine and thiocyanate functionalities provide orthogonal reactive sites for iterative chemical elaboration.

Synthetic Reactivity
Supporting evidence
Thiocyanate (–SCN): Cyclizes to benzothiazol-2-amines; acts as thiocyanating agent
Isothiocyanate (–NCS): Typically electrophilic; different cyclization path
Divergent reactivity enables distinct synthetic routes
SCN group is essential for accessing specific heterocyclic products; not interchangeable with NCS
Synthetic protocols from literature
Organic Synthesis Building Block Heterocycle Cyclization

4-(Benzylamino)phenyl Thiocyanate: Optimal Use Cases


Carbamate Insecticide Synergist

This compound's class-level profile as a benzyl thiocyanate makes it a strong candidate for use as a synergist with carbamate insecticides like carbaryl. Unlike the more toxic benzyl isothiocyanates which lack synergistic activity, the thiocyanate class has been shown to enhance insecticidal efficacy [1]. Research programs focused on developing enhanced carbamate formulations should prioritize benzyl thiocyanates over their isothiocyanate isomers.

Enzyme Inhibitor Scaffold

Given the established structure-activity relationship where substituent electronic properties modulate tyrosinase and phenolase inhibition [1], this compound serves as a valuable scaffold for medicinal chemistry campaigns. The benzylamino group offers a distinct electronic and steric profile compared to other substituted benzyl thiocyanates, allowing researchers to probe novel regions of chemical space in enzyme inhibition studies.

Heterocyclic Chemistry Intermediate

The presence of both a reactive secondary amine and a thiocyanate group positions this compound as a versatile building block in organic synthesis. The thiocyanate moiety can participate in cyclization reactions to construct benzothiazole rings [1], while the amine offers a site for further functionalization. This dual reactivity is ideal for generating diverse compound libraries.

Analytical Reference Standard

The well-defined and unusual combination of a high calculated logP (3.94) and a relatively low melting point (41-42 °C) [1] makes this compound a useful reference standard for chromatographic method development and for validating computational models of lipophilicity and permeability.

Application
Selection Property
Validation Focus
Carbamate synergist research
Thiocyanate (-SCN) functional group identity
Synergist activity in carbaryl bioassays
Enzyme inhibitor SAR
Para-substituent electronic modulation
Tyrosinase/phenolase inhibition potency and selectivity
Heterocyclic building block
Dual amine and thiocyanate reactive sites
Cyclization pathway efficiency and product scope
Analytical reference
Physicochemical profile (moderate lipophilicity, low mp)
Chromatographic method development and logP model correlation
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